![molecular formula C19H24F3N3O2 B3020376 2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2197553-19-6](/img/structure/B3020376.png)
2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
The compound , 2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group. These structural motifs are commonly found in pharmaceuticals and can contribute to various chemical and biological properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, the synthesis of a related pyrazolopyridine compound involved a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield . Another related compound, a pyridine derivative, was synthesized using a one-pot, three-component reaction at room temperature with a 40% yield . These examples suggest that the synthesis of complex pyridine derivatives can be challenging and may require optimization to improve yields.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various contexts. For instance, the hydrolysis kinetics of a pyrrolopyridine derivative were studied in aqueous solutions, revealing specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed decomposition . This suggests that the compound may also undergo hydrolysis under certain conditions, which could be relevant for its stability and potential use as a pharmaceutical agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The stability of related compounds has been studied using high-performance liquid chromatography (HPLC) with UV detection, which can also be applied to investigate the degradation mechanism of the compound .
properties
IUPAC Name |
5-propan-2-yl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-13(2)18-15(23-12-27-18)10-25-8-6-14(7-9-25)11-26-17-5-3-4-16(24-17)19(20,21)22/h3-5,12-14H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYWZFHKMQHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine |
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